Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate
Description
Properties
Molecular Formula |
C13H16BrNO2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
tert-butyl (2S,3S)-3-(4-bromophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11-/m0/s1 |
InChI Key |
GRXWSFQIYGHTOU-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Biological Activity
Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate, a compound with the molecular formula and a molecular weight of 298.18 g/mol, is of significant interest in medicinal chemistry due to its unique aziridine structure and potential biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.
Chemical Structure and Synthesis
The compound features a tert-butyl group and a 4-bromophenyl substituent attached to an aziridine ring. The aziridine structure is characterized by a three-membered nitrogen-containing ring, which is known for its reactivity and ability to undergo various chemical transformations.
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Common reagents include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The synthesis routes are crucial for optimizing yield and purity, which directly influence biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aziridine ring can undergo nucleophilic attack, leading to the formation of more complex structures that may exhibit enhanced biological properties.
Antimicrobial Activity
Recent studies have indicated that aziridine derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | Inhibitory | |
| This compound | Escherichia coli | Inhibitory |
Cytotoxicity Studies
In vitro cytotoxicity studies have demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing potential anticancer agents.
Case Studies
- Case Study on Anticancer Activity : A study evaluated the effects of this compound on human breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency against cancer cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant bacteria. The findings confirmed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics .
Scientific Research Applications
Synthesis and Derivatives
The synthesis of tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate can be achieved through several methods:
- Aziridination Reactions : Utilizing various nucleophiles to facilitate the formation of the aziridine ring.
- Carbamate Formation : The compound can be synthesized by reacting tert-butyl 2-amino phenylcarbamate with appropriate carboxylic acids under coupling conditions.
These synthetic routes allow for the generation of various derivatives that can enhance biological activity or alter pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that aziridine derivatives exhibit promising anticancer properties. For instance, related compounds have been evaluated for their efficacy against various cancer cell lines:
- In vitro Studies : Compounds derived from aziridine structures have shown significant inhibition rates against leukemia and central nervous system cancer cell lines, with some achieving over 80% inhibition in preliminary screenings .
Anti-inflammatory Effects
Another notable application is in anti-inflammatory research. Compounds similar to this compound have been synthesized and tested for anti-inflammatory activity using protocols such as carrageenan-induced paw edema in rats. Results indicated that certain derivatives provide substantial anti-inflammatory effects comparable to established drugs like indomethacin .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the aziridine core influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Enhanced binding affinity to target enzymes |
| Variation of alkyl groups | Altered solubility and bioavailability |
These insights guide the design of new compounds with improved therapeutic profiles.
Case Study 1: Anticancer Screening
In a study involving a series of aziridine derivatives, compound this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity with an IC50 value lower than many conventional chemotherapeutics .
Case Study 2: Anti-inflammatory Evaluation
A group of researchers synthesized several derivatives based on the aziridine framework and assessed their anti-inflammatory potential. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced anti-inflammatory effects, providing a foundation for further development into therapeutic agents .
Comparison with Similar Compounds
Substituent Effects
- 4-Bromophenyl (Target Compound) : The bromine atom is electron-withdrawing, polarizing the aziridine ring and enhancing susceptibility to nucleophilic attack. Bromine also enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways for further functionalization .
- 4-Methoxyphenyl : The methoxy group is electron-donating, stabilizing the aziridine ring and reducing reactivity. This substituent may favor electrophilic ring-opening mechanisms and improve solubility in polar solvents .
- Benzodioxol : The fused dioxolane ring in this analog introduces rigidity and electron-rich character, facilitating reductive ring-opening to generate chiral amines with high optical purity .
Stereochemical Considerations
The (2S,3R) configuration of the target compound creates a specific spatial arrangement that influences both reactivity and downstream product chirality. For example, in the benzodioxol analog (2S,3R), catalytic hydrogenation yielded an α-amino acid derivative with retained optical purity, critical for pharmaceutical synthesis . In contrast, the (2S,3S)-chlorophenyl analog may exhibit divergent stereochemical outcomes in ring-opening due to altered transition-state interactions .
Preparation Methods
Epoxide Ring Opening and Aziridine Formation
A classical and well-documented method involves starting from chiral oxirane-2-carboxylates bearing the 4-bromophenyl group. The key steps are:
- Nucleophilic ring opening of the epoxide by azide ion to form hydroxy azido esters.
- Staudinger reaction with triphenylphosphine to convert azido alcohols into oxazaphospholidine intermediates.
- Thermal ring closure of these intermediates under reduced pressure to yield the aziridine ring with inversion of configuration at the attacked carbon.
This method was elaborated in a comprehensive study where methyl 3-(4-bromophenyl)aziridine-2-carboxylates were synthesized with high enantiomeric excess (>95% e.e.) and yields around 60-65% (Table 1 below).
| Compound | Melting Point (°C) | [α]D20 (c=1, EtOH) | e.e. (%) | Yield (%) |
|---|---|---|---|---|
| trans-(2S,3R) tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate | 51-57 (oil) | +262.1 | >95 | 65 |
Table 1: Representative data for aziridine-2-carboxylate esters prepared via epoxide ring opening and Staudinger reaction.
The stereochemical outcome is well-defined: the aziridine ring formation proceeds with inversion at the carbon attacked by azide, confirmed by X-ray crystallography of intermediates.
Asymmetric Aziridination of Alkenes
Another approach uses catalytic asymmetric aziridination of 4-bromostyrene derivatives or related alkenes:
- Employing copper(I) catalysts with chiral ligands (e.g., bis(oxazoline) derivatives).
- Using nitrene sources such as (N-(p-toluenesulfonyl)imino)phenyliodinane or sulfonyl azides.
- This method affords cis- or trans-aziridines with high enantioselectivity (up to 87% e.e.) and good yields (up to 81%).
The reaction mechanism involves nitrene transfer to the alkene double bond, generating the aziridine ring with stereochemical control dictated by the chiral catalyst.
Reductive Kinetic Resolution of 2H-Azirines
A more recent and innovative method involves:
- Starting from racemic 2H-azirine-2-carboxylates bearing the 4-bromophenyl group.
- Performing copper-catalyzed reductive kinetic resolution using hydride donors (e.g., PhSiH3) at low temperatures (-60 °C).
- This process selectively reduces one enantiomer, enriching the other to high enantiomeric excess (up to 91% e.e.) with moderate yields (44-51%).
This method allows access to enantioenriched tert-butyl aziridine-2-carboxylates with diverse ester groups, including tert-butyl, and is notable for its mild conditions and high stereoselectivity.
Esterification and Functional Group Manipulation
The tert-butyl ester group is typically introduced by:
- Esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of coupling agents or via direct esterification using di-tert-butyl dicarbonate (BOC2O) and catalysts such as MgCl2.
- For example, 4-arylbut-3-enoic acids are converted to tert-butyl esters by stirring with BOC2O and MgCl2 in tert-butanol at 40 °C for 2-3 days, followed by purification.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (e.e.) | Notes |
|---|---|---|---|---|---|
| Epoxide ring opening + Staudinger reaction | Chiral oxirane-2-carboxylate (4-bromophenyl substituted) | NaN3, PPh3, thermal ring closure | 60-65 | >95% | Inversion at attacked carbon; well-established |
| Asymmetric aziridination of alkenes | 4-Bromostyrene derivatives | Cu(I) catalyst, chiral ligand, nitrene source | Up to 81 | Up to 87% | Catalytic, stereoselective nitrene transfer |
| Reductive kinetic resolution of 2H-azirines | Racemic 2H-azirine-2-carboxylates | CuTC, chiral ligand, PhSiH3, -60 °C | 44-51 | Up to 91% | Mild conditions, kinetic resolution |
| Esterification to tert-butyl ester | 4-Arylbut-3-enoic acid | BOC2O, MgCl2, tBuOH, 40 °C, 2-3 days | 85-95 | N/A | Standard esterification |
Research Findings and Notes
- The epoxide ring opening method remains the most classical and reliable for obtaining optically pure aziridine-2-carboxylates with defined stereochemistry.
- The asymmetric aziridination approach offers catalytic enantioselective synthesis but may require optimization of ligands and nitrene sources for the 4-bromophenyl substrate.
- The reductive kinetic resolution method is a recent advancement providing access to enantioenriched aziridines under mild conditions, expanding substrate scope including bulky esters like tert-butyl.
- The tert-butyl ester group is introduced either before or after aziridine ring formation depending on the synthetic route, with esterification conditions carefully controlled to avoid ring opening or racemization.
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate?
The synthesis often involves palladium-catalyzed cross-coupling or hydrogenation steps. For example, similar aziridine derivatives are synthesized using Pd/C under hydrogen gas to reduce intermediates, followed by column chromatography for purification . Key parameters include temperature control (e.g., 0–20°C for sensitive intermediates), solvent selection (e.g., dichloromethane or ethyl acetate), and catalysts like DMAP or triethylamine to facilitate coupling reactions .
Q. How is stereochemical integrity maintained during the synthesis of this compound?
Stereoselective synthesis requires chiral auxiliaries or catalysts. In related (2S,3R)-configured pyrrolidine derivatives, BH3–THF complexes and silyl-protecting groups (e.g., tert-butyldiphenylsilyl) are used to preserve stereochemistry during hydroxylation or ring-opening steps . NMR monitoring (e.g., , ) at each stage ensures configuration retention .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm structural assignments, with NMR used if phosphonate intermediates are involved .
- HRMS/ESI-MS : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups like carbonyls (e.g., carboxylate C=O stretches near 1700 cm) .
Advanced Research Questions
Q. How can researchers resolve racemic mixtures of this aziridine derivative?
Chiral chromatography or diastereomeric salt formation is effective. For example, diastereomers of hydroxybutyl-pyrrolidine derivatives were separated using silica gel chromatography with hexane/ethyl acetate gradients, achieving >95% enantiomeric excess . Alternatively, enzymatic resolution or chiral auxiliaries (e.g., Evans’ oxazolidinones) may be adapted .
Q. What strategies mitigate side reactions during aziridine ring formation?
Q. How do electronic effects of the 4-bromophenyl substituent influence reactivity?
The bromine atom acts as an electron-withdrawing group, polarizing the phenyl ring and enhancing electrophilic substitution reactivity. This property is critical in cross-coupling reactions (e.g., Suzuki-Miyaura) where the bromo group serves as a leaving site. Computational studies (e.g., DFT) or Hammett plots can quantify these effects .
Q. What mechanistic insights exist for the ring-opening of this aziridine under nucleophilic conditions?
Ring-opening typically follows an S2 mechanism due to the strained three-membered ring. Steric hindrance from the tert-butyl group directs nucleophilic attack to the less hindered carbon. Kinetic studies using NMR or mass spectrometry track regioselectivity, while isotopic labeling (e.g., ) elucidates pathways .
Data Contradictions and Validation
Q. How to address discrepancies in reported yields for similar aziridine syntheses?
Yield variations often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or catalyst loading. For instance, tert-butyl pyrrolidine derivatives showed 42–69% yields depending on phosphonate intermediate purity . Reproducibility requires strict control of reaction atmosphere (e.g., inert gas) and moisture levels.
Q. Why do some studies report conflicting NMR shifts for analogous compounds?
Solvent effects (e.g., CDCl vs. DMSO-d) and diastereomeric mixtures can shift peaks. For example, tert-butyl phosphonates exhibit split NMR signals due to rotamers, necessitating high-resolution spectra or variable-temperature NMR for clarity .
Methodological Recommendations
- Purification : Use preparative HPLC or flash chromatography with gradients optimized for polar aziridines .
- Stability Testing : Monitor decomposition via TLC or LC-MS under varying pH and temperature conditions .
- Computational Modeling : Apply DFT to predict reaction pathways and stereochemical outcomes, reducing trial-and-error syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
